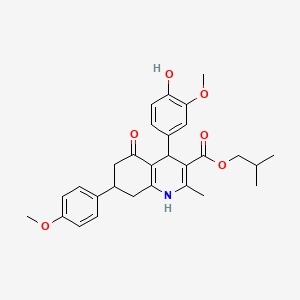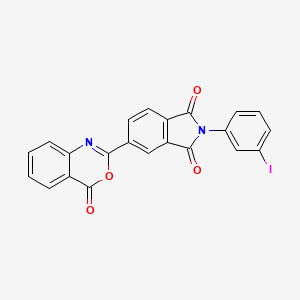![molecular formula C25H30N2O5 B5230682 4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2,6-dimethoxybenzyl)benzamide](/img/structure/B5230682.png)
4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2,6-dimethoxybenzyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2,6-dimethoxybenzyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in medicine. This compound is also known as BGB-324 and is a selective inhibitor of Axl kinase, which is a receptor tyrosine kinase that plays a crucial role in cancer progression and metastasis.
Mechanism of Action
BGB-324 selectively inhibits Axl kinase by binding to its ATP-binding site. Axl kinase plays a crucial role in cancer progression and metastasis by promoting cell survival, proliferation, migration, invasion, and immune evasion. Inhibition of Axl kinase by BGB-324 leads to the activation of apoptotic pathways and the suppression of pro-survival pathways, resulting in the inhibition of cancer cell growth and metastasis.
Biochemical and Physiological Effects:
BGB-324 has been shown to have favorable pharmacokinetic properties, including good oral bioavailability, high plasma exposure, and low clearance. BGB-324 has also been shown to be well-tolerated in preclinical studies, with no significant toxicity or adverse effects observed. In addition, BGB-324 has been shown to cross the blood-brain barrier, suggesting its potential use in the treatment of brain tumors.
Advantages and Limitations for Lab Experiments
BGB-324 has several advantages for lab experiments, including its high selectivity for Axl kinase, its favorable pharmacokinetic properties, and its potential use in combination with other cancer therapies. However, there are also some limitations to its use in lab experiments, including the need for further optimization of dosing and scheduling, the potential for resistance development, and the need for further validation in clinical trials.
Future Directions
There are several future directions for the research and development of BGB-324. One direction is the optimization of dosing and scheduling to maximize its therapeutic efficacy and minimize toxicity. Another direction is the investigation of its potential use in combination with other cancer therapies, such as chemotherapy, immunotherapy, and radiation therapy. Furthermore, the development of biomarkers for patient selection and monitoring of treatment response is also a promising direction for future research. Finally, the validation of BGB-324 in clinical trials is necessary to determine its safety and efficacy in humans.
Synthesis Methods
The synthesis of BGB-324 involves several steps, starting with the reaction of 2,6-dimethoxybenzaldehyde with piperidine to form 1-(2,6-dimethoxybenzyl)piperidine. This compound is then reacted with cyclopropylcarbonyl chloride to form 1-(cyclopropylcarbonyl)-4-piperidinol. Finally, the benzamide derivative is formed by reacting 1-(cyclopropylcarbonyl)-4-piperidinol with 4-fluoro-3-nitrobenzoic acid, followed by reduction with sodium borohydride.
Scientific Research Applications
BGB-324 has been extensively studied for its potential use in cancer treatment. Axl kinase is overexpressed in many types of cancer, and its inhibition by BGB-324 has been shown to reduce cancer cell proliferation, migration, invasion, and metastasis in preclinical studies. BGB-324 has also been shown to enhance the efficacy of chemotherapy and immunotherapy in various cancer models. In addition, BGB-324 has been investigated for its potential use in fibrotic diseases, such as idiopathic pulmonary fibrosis and liver fibrosis.
properties
IUPAC Name |
4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-[(2,6-dimethoxyphenyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O5/c1-30-22-4-3-5-23(31-2)21(22)16-26-24(28)17-8-10-19(11-9-17)32-20-12-14-27(15-13-20)25(29)18-6-7-18/h3-5,8-11,18,20H,6-7,12-16H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUIFLMOOEOOTLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)CNC(=O)C2=CC=C(C=C2)OC3CCN(CC3)C(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2,6-dimethoxybenzyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-methoxy-N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B5230623.png)
![3-(4-methoxyphenyl)-11-(2-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5230641.png)

![4-methyl-N-(4-nitrophenyl)-3-[(2-pyridinylamino)sulfonyl]benzamide](/img/structure/B5230649.png)




![2-bromo-N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5230684.png)
![1-(9H-carbazol-9-yl)-3-[4-(methylsulfonyl)-1-piperazinyl]-2-propanol](/img/structure/B5230694.png)
![2,4-dichloro-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B5230707.png)